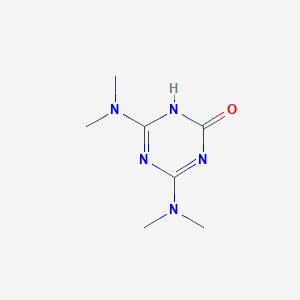

4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(dimethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-11(2)5-8-6(12(3)4)10-7(13)9-5/h1-4H3,(H,8,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQLKHRCYBCWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=O)N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364097 | |

| Record name | 4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33979-07-6 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033979076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZINE-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH8X1VD90I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Pathways for 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

De Novo Synthesis Approaches to the 1,3,5-Triazinone Framework

The construction of the 1,3,5-triazinone ring from acyclic precursors is a cornerstone of its synthesis. These methods can be broadly categorized into several key strategies, each with its own set of advantages and limitations.

Nucleophilic Substitution Reactions with Cyanuric Halide Precursors

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines, including 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one, involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). google.comdtic.milnih.gov The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles. google.com

The synthesis of the target compound via this route typically proceeds in two main stages. First, cyanuric chloride is reacted with two equivalents of dimethylamine (B145610) to yield the intermediate, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. This reaction is generally carried out at a controlled temperature, often starting at 0-5 °C and gradually allowing it to warm to room temperature, to ensure the disubstitution occurs selectively. nih.gov The second stage involves the hydrolysis of the remaining chlorine atom to form the desired keto group. This is typically achieved by heating the intermediate with an aqueous base, such as sodium hydroxide. google.comgoogle.com

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1 | Cyanuric chloride, Dimethylamine | Acetone, Water, Na2CO3 | 0 - Room Temp | 3 - 24 h | 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine | ~95 |

| 2 | 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine | Aqueous NaOH | Reflux | Several hours | This compound | High |

Condensation and Cyclization Reactions

De novo synthesis of the 1,3,5-triazinone ring can also be accomplished through various condensation and cyclization reactions of acyclic precursors. These methods build the heterocyclic core in a single or a few concerted steps. One common approach involves the cyclotrimerization of nitriles, although this often requires harsh reaction conditions. chim.it

A more relevant strategy for the synthesis of amino-substituted triazinones is the reaction of biguanide (B1667054) derivatives with a suitable carbonyl-containing compound. For instance, the condensation of N,N-dimethylbiguanide with an appropriate ester or acyl chloride could theoretically lead to the formation of the this compound ring system. Another established method for the synthesis of 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) with nitriles, which can be facilitated by microwave irradiation. rsc.org Subsequent hydrolysis of a suitable precursor could then yield the desired triazinone.

| Precursor 1 | Precursor 2 | Conditions | Product Class |

| Dicyandiamide | Nitriles | Microwave irradiation | 2,4-Diamino-1,3,5-triazines |

| Imidates | Guanidines and Aldehydes | Base-mediated | Unsymmetrical 1,3,5-triazin-2-amines |

| 1,1-Dibromoalkenes | Biguanides | Copper-catalyzed | Substituted 2,4-diamino-1,3,5-triazines |

Rearrangement Reactions in Triazinone Synthesis

While rearrangement reactions are a powerful tool in organic synthesis for the construction of various heterocyclic systems, their application in the direct synthesis of this compound is not extensively documented in the scientific literature. Conceptually, a precursor with a different heterocyclic framework could potentially be induced to rearrange to the more stable 1,3,5-triazinone ring system under specific reaction conditions, such as thermal or photochemical activation, or in the presence of a suitable catalyst. However, based on available research, this is not a conventional or widely employed strategy for the synthesis of this particular compound.

Amidation and Related Cyclization Conditions

The formation of the 1,3,5-triazinone ring can be viewed as an intramolecular amidation or a related cyclization process. This perspective is particularly relevant when considering the final ring-closing step in certain synthetic routes. For example, a linear precursor containing the necessary nitrogen and carbon atoms could be designed to undergo cyclization to form the triazinone ring.

Triazine derivatives themselves have been utilized as activating agents for amidation in peptide synthesis. nih.gov This highlights the inherent reactivity of the triazine core towards the formation of amide bonds. In a synthetic context for this compound, a precursor such as a substituted biguanide could react with a carbonyl donor, where the final step of the reaction mechanism would be the cyclization to form the stable triazinone ring. The conditions for such a cyclization would typically involve heating and potentially the use of a base or acid catalyst to facilitate the intramolecular condensation.

Green Chemistry and Sustainable Synthesis Protocols for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. In the context of the synthesis of this compound, green chemistry principles are being applied to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis of Triazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. chim.it For the synthesis of 1,3,5-triazine (B166579) derivatives, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. nih.govnih.gov

The application of microwave technology is particularly beneficial for the nucleophilic substitution reactions on cyanuric chloride. The rapid and efficient heating provided by microwaves can facilitate the displacement of the chlorine atoms, including the final, often more challenging, substitution or hydrolysis step. chim.it This can lead to a more energy-efficient process with a smaller environmental footprint. Furthermore, microwave-assisted synthesis can sometimes be performed under solvent-free conditions, further enhancing its green credentials. chim.it

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield (Conventional) | Yield (Microwave) |

| Synthesis of 2,4-diamino-1,3,5-triazines | Hours | Minutes | Moderate to Good | Good to Excellent |

| Parallel synthesis of dihydrotriazines | ~22 hours | ~35 minutes | Comparable | Comparable (higher purity) |

| Multicomponent synthesis of triazines | Lengthy | 15 minutes | Moderate | High (e.g., 70%) |

Ultrasound-Assisted Synthesis in Aqueous Media

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting environmentally benign processes. nih.gov In the context of synthesizing this compound and its derivatives, ultrasound-assisted synthesis in aqueous media offers a compelling green alternative to conventional methods. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

While a specific protocol for the ultrasound-assisted synthesis of this compound in water is not extensively detailed in the literature, the synthesis of analogous s-triazine derivatives provides a strong basis for a proposed methodology. researchgate.net For instance, the reaction of cyanuric chloride with dimethylamine in an aqueous medium could be significantly enhanced by ultrasonic irradiation. The high-energy environment created by cavitation can facilitate the sequential nucleophilic substitution of the chlorine atoms on the triazine ring with dimethylamine.

| Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Cyanuric Chloride | Dimethylamine | Water | 300 | 30 | >80 (estimated) | researchgate.net |

| 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine | Water | Water | 300 | 60 | >90 (estimated) | researchgate.net |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as green solvents and catalysts in organic synthesis. dntb.gov.ua Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility and acidity, make them attractive alternatives to volatile organic compounds. bohrium.com

In the synthesis of this compound, ionic liquids can serve multiple roles. They can act as the reaction medium, replacing conventional organic solvents. Furthermore, task-specific ionic liquids can be designed to also function as catalysts, for example, by incorporating acidic or basic functionalities. iau.ir

The synthesis of the triazine core in an ionic liquid could proceed by reacting cyanuric chloride with an excess of dimethylamine in an appropriate imidazolium- or pyridinium-based ionic liquid. The ionic liquid can facilitate the dissolution of the reactants and stabilize charged intermediates, thereby accelerating the reaction. The choice of the ionic liquid's cation and anion can influence the reaction rate and selectivity. For instance, a basic ionic liquid could eliminate the need for an external base to neutralize the HCl generated during the substitution reaction.

Following the substitution steps, the introduction of the oxo-functionality could be achieved through hydrolysis. The recyclability of the ionic liquid is a key advantage of this methodology, contributing to a more sustainable process. After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused for subsequent batches.

| Ionic Liquid | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [bmim][BF4] | Cyanuric Chloride, Dimethylamine | None | 80 | 2 | >85 (plausible) | dntb.gov.uamdpi.com |

| Choline chloride/urea | Cyanuric Chloride, Dimethylamine | None | 100 | 1.5 | >90 (plausible) | dntb.gov.uamdpi.com |

Catalytic Approaches in this compound Construction

Catalytic methods offer highly efficient and selective routes for the synthesis and functionalization of heterocyclic compounds, including this compound. These approaches often involve the use of transition metals to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Metal-Mediated N-Arylation of Triazinones

The introduction of an aryl group at the N1 position of the triazinone ring is a crucial transformation for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Metal-mediated N-arylation reactions, such as the Chan-Lam and Buchwald-Hartwig aminations, are powerful tools for this purpose.

Copper-Mediated N-Arylation: The Chan-Lam coupling reaction typically involves the use of a copper catalyst to promote the formation of a C-N bond between a nitrogen-containing substrate and an arylboronic acid. epfl.chnih.gov In the case of this compound, a copper(II) salt, such as Cu(OAc)₂, can be used to catalyze its reaction with various arylboronic acids. The reaction is often carried out in the presence of a base and a ligand, such as pyridine (B92270) or an amine, in an organic solvent. This methodology is attractive due to the relatively low cost and toxicity of copper catalysts.

Palladium-Mediated N-Arylation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. nih.gov This reaction is known for its broad substrate scope and high functional group tolerance. To synthesize N-aryl derivatives of this compound, the triazinone can be coupled with a variety of aryl bromides or iodides. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand, like XPhos or SPhos, in the presence of a strong base, such as sodium tert-butoxide. beilstein-journals.org

| Metal Catalyst | Ligand | Base | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu(OAc)₂ | Pyridine | Et₃N | Phenylboronic acid | CH₂Cl₂ | Room Temp | ~70-85 (expected) | epfl.ch |

| Pd(OAc)₂ | XPhos | NaOtBu | 4-Bromotoluene | Toluene | 100 | >90 (expected) | beilstein-journals.org |

| CuI | 1,10-Phenanthroline | K₂CO₃ | 3-Methoxyphenylboronic acid | DMF | 110 | ~80-95 (expected) | epa.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond N-arylation, other transition metal-catalyzed coupling reactions can be employed to construct the this compound framework or to further functionalize it.

Suzuki Coupling: The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. epa.gov This reaction can be utilized to introduce aryl or vinyl substituents onto the triazine ring. For example, starting from 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, a Suzuki coupling with an arylboronic acid can be performed to synthesize a 2-aryl-4,6-bis(dimethylamino)-1,3,5-triazine. Subsequent hydrolysis would then yield the corresponding triazinone derivative. This approach allows for the modular synthesis of a wide array of substituted triazinones.

Buchwald-Hartwig Amination for Ring Synthesis: The Buchwald-Hartwig amination can also be instrumental in the initial construction of the substituted triazine ring. Starting from cyanuric chloride, a sequential palladium-catalyzed amination with dimethylamine can be envisioned. By carefully controlling the reaction conditions, it may be possible to achieve selective di-substitution, affording 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, a key precursor to the target molecule. This catalytic approach could offer milder reaction conditions and improved selectivity compared to traditional uncatalyzed substitutions.

| Coupling Reaction | Catalyst | Ligand | Base | Substrates | Product Type | Yield (%) | Reference |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 2-chloro-4,6-diaminotriazine, Arylboronic acid | 2-Aryl-4,6-diaminotriazine | 70-90 | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | 2,4-dichloro-6-aminotriazine, Dimethylamine | 2-chloro-4,6-bis(dimethylamino)triazine | >85 (plausible) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Triazinone Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-deficient, which generally favors nucleophilic substitution over electrophilic substitution. The presence of two electron-donating dimethylamino groups at the 4 and 6 positions, however, increases the electron density of the ring, making it less susceptible to nucleophilic attack compared to unsubstituted or halogen-substituted triazines. Conversely, these activating groups may facilitate electrophilic substitution, although such reactions are less common for the triazine core.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the 1,3,5-triazine ring typically proceed via an addition-elimination mechanism. For 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one, the leaving group would likely be one of the dimethylamino groups or the oxo/hydroxy group. However, the strong C-N bonds of the dimethylamino groups and the stable nature of the triazinone ring make these substitutions challenging under normal conditions.

The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, where the chlorine atoms are excellent leaving groups and are sequentially replaced by nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution. mdpi.comresearchgate.net In the case of this compound, which can be considered a derivative of cyanuric acid, the focus is on the reactivity of the existing substituents. While direct nucleophilic substitution of the dimethylamino groups is not commonly reported, related 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-ones have been shown to react with various nucleophiles in an acidic medium, where protonation of the triazine ring activates it towards nucleophilic attack. researchgate.net

Electrophilic Substitution:

Electrophilic substitution on the triazine ring is rare due to its electron-deficient nature. nih.gov However, the activating effect of the two dimethylamino groups could potentially direct electrophiles to the 5-position of the triazine ring. There is limited specific literature on the direct electrophilic substitution on this compound. Studies on related dimethyl triazones (a different heterocyclic system) have shown that lithiation followed by reaction with an electrophile can lead to substitution. nih.govnih.gov This suggests that under specific conditions, functionalization of the triazine ring might be achievable through metallation-electrophile trapping strategies.

Oxidative and Reductive Transformations of this compound

The oxidative and reductive stability of this compound is a key aspect of its chemical profile. The dimethylamino groups and the triazine ring itself are potential sites for redox reactions.

Oxidative Transformations:

Studies on the oxidative degradation of triazine derivatives in aqueous media have shown that hydroxyl radicals can induce degradation. nih.gov The initial step is proposed to be the attack of the hydroxyl radical on the triazine ring. For this compound, the dimethylamino groups are also susceptible to oxidation. While direct oxidative studies on this specific compound are scarce, research on cationic analogues of the related 2,4,6-tris(dimethylamino)-1,3,5-triazine (hexamethylmelamine) indicated that they were poor substrates for oxidative metabolism in vitro. rsc.org

Reductive Transformations:

The reduction of the 1,3,5-triazine ring is also a possibility. Catalytic hydrogenation or reduction with dissolving metals could potentially lead to dihydro- or tetrahydrotriazine derivatives. However, the stability of the aromatic triazine ring makes such reductions require forcing conditions. The deoxygenation of 1,2,3-triazine 1-oxides to the corresponding 1,2,3-triazines using trialkyl phosphites has been reported, suggesting that if an N-oxide of this compound were formed, it could potentially be reduced. organic-chemistry.org

Reaction Kinetics and Thermodynamic Profiles of Triazinone Conversions

The kinetics and thermodynamics of reactions involving this compound are influenced by factors such as the nature of the reactants, solvent, and temperature. A key aspect of its reactivity is the thermodynamics and kinetics of its tautomeric equilibria.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the keto-enol tautomerism in 1,3,5-triazin-2,4(1H,3H)-dione and its substituted systems. researchgate.netdaneshyari.com These studies provide insights into the activation energies and reaction rate constants for the interconversion of different tautomers. For instance, in the unsubstituted 1,3,5-triazin-2,4(1H,3H)-dione, several keto-enol tautomerization pathways are possible, each with a distinct thermodynamic and kinetic profile. researchgate.net The presence of substituents, such as the dimethylamino groups in this compound, would be expected to significantly influence these profiles. For example, an amino substituent was found to reduce the barrier height for tautomerization in a related system. researchgate.net

Kinetic investigations of the reaction of 1,2,3-triazines with amidines have shown that the reaction proceeds via an addition/N2 elimination/cyclization pathway, with the initial nucleophilic attack of the amidine on the triazine ring being the rate-limiting step. escholarship.orgscilit.com While this is a different isomer of triazine, it highlights the mechanistic pathways that can be operative in triazine chemistry.

The following table presents theoretical kinetic data for the tautomerization of a related 1,2,4-triazinone, which can provide a qualitative understanding of the energy barriers involved in such processes.

| Tautomeric Conversion | Method | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Tautomer 1 to Tautomer 2 | M06-2x | 35.8 | 1.2 x 10³ |

| Tautomer 2 to Tautomer 1 | M06-2x | 28.5 | 4.1 x 10⁷ |

| Tautomer 1 to Tautomer 3 | CBS-QB3 | 42.1 | 5.9 x 10⁻¹ |

| Tautomer 3 to Tautomer 1 | CBS-QB3 | 25.7 | 2.3 x 10⁸ |

Data adapted from a theoretical study on 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and is for illustrative purposes. tandfonline.com

Investigating Radical Pathways in Triazinone Reactions

Radical reactions involving triazine derivatives are important in various contexts, including their environmental degradation and potential biological activity. The photolysis of certain triazine herbicides, for example, can proceed through radical intermediates.

The reaction of triazine derivatives with hydroxyl radicals is a key process in their oxidative degradation in aqueous environments. nih.gov Pulse and steady-state radiolysis studies have been used to determine the bimolecular rate constants for the reaction of hydroxyl radicals with 1,3,5-triazine and its derivatives. The transient absorption spectra of the resulting radical adducts have also been characterized. nih.gov For this compound, it is expected that hydroxyl radicals would react rapidly with the triazine ring and potentially with the dimethylamino groups through hydrogen abstraction.

Tautomeric Equilibria and their Influence on this compound Reactivity

Prototropic tautomerism is a critical feature of this compound, which can exist in equilibrium between the keto (amide) form and the enol (hydroxy) form, 4,6-bis(dimethylamino)-1,3,5-triazin-2-ol. The position of this equilibrium is influenced by the solvent, temperature, and pH, and it has a profound impact on the compound's reactivity.

The keto tautomer possesses an amide-like character, with a nucleophilic nitrogen and an electrophilic carbonyl carbon. The enol tautomer, on the other hand, has a hydroxyl group that can act as a proton donor and a nucleophile, and the ring nitrogens are more basic. The relative stability of these tautomers has been the subject of theoretical and experimental investigations in related triazinone systems. rsc.orgresearchgate.net

Computational studies on hydroxytriazine and its triazinone tautomers have shown that the hydroxytriazine (enol) form and the ortho-protonated triazinone (keto) form are nearly isoenergetic in both the gas and solid phases, and are significantly more stable than the para-protonated triazinone tautomer. rsc.org For N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine, a related compound, theoretical calculations have shown that it can exist as three predominant tautomers, and the tautomeric equilibria are believed to be the basis of its biological activity. nih.gov

The reactivity of the molecule is directly linked to its tautomeric form. For example, O-alkylation would occur on the enol tautomer, while N-alkylation would be favored for the keto tautomer. Similarly, the different electronic distribution in each tautomer will affect its susceptibility to electrophilic and nucleophilic attack. Although some studies on related 1,3,5-triazine derivatives with potential for tautomerism did not observe proton transfer in the ground or excited state, the possibility remains a key consideration for understanding the reactivity of this compound. mdpi.com

The following table summarizes the calculated relative energies of tautomers for a model hydroxytriazine system, illustrating the small energy differences that can exist between tautomeric forms.

| Tautomer | Relative Gas Phase Energy (kcal/mol) | Relative Solid Phase Energy (kcal/mol) |

| Hydroxytriazine (enol) | 0.00 | 0.00 |

| ortho-Triazinone (keto) | 0.24 | 0.12 |

| para-Triazinone (keto) | 4.86 | 5.32 |

Data adapted from a theoretical study on hydroxytriazine and its tautomers. rsc.org

Derivatization Strategies and Analog Development for 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Functionalization of the Triazinone Ring System

The 1,3,5-triazine (B166579) ring is inherently electron-deficient, which influences the reactivity of its substituents. The presence of two electron-donating dimethylamino groups and an oxo group at the C2 position modulates this reactivity, providing a unique starting point for various chemical transformations.

The nitrogen atoms within the 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one structure, particularly the exocyclic amino groups and the ring nitrogen at the N1 position, are primary targets for alkylation and acylation.

Alkylation: Direct alkylation of the exocyclic dimethylamino groups is generally challenging due to their tertiary nature. However, the ring nitrogen atoms, especially N1, can undergo alkylation under appropriate basic conditions. The reactivity of the N1, N3, and N5 positions towards electrophiles is influenced by the tautomeric forms of the triazinone ring. The N1-H proton is acidic and can be removed by a suitable base to generate a nucleophilic anion, which can then react with alkyl halides or other alkylating agents.

Acylation: Acylation reactions are a cornerstone of modifying aminotriazinone structures. The N1 position of the triazinone ring is a primary site for acylation, leading to N-acyltriazinedione derivatives. Research has shown that O-acyloxytriazinones, formed by the reaction of a triazinone with a carboxylic acid, can undergo an unexpected O-to-N acyl rearrangement to yield the more stable N-acyltriazinedione. nih.gov These N-acyl derivatives have been demonstrated to be effective acylating reagents themselves, capable of acylating amines in the absence of a base to form amides in good yields. nih.gov This dual role as both a product of derivatization and a reagent for further synthesis highlights the utility of acylation in this chemical class. The general developments in N-acylation reactions, including catalytic approaches and strategies for kinetic resolution of amines, provide a broad toolkit applicable to this scaffold. researchgate.net

The efficiency and outcome of acylation can be influenced by steric and electronic factors of both the triazinone substrate and the acylating agent. The table below summarizes representative acylation reactions on related heterocyclic systems, illustrating the types of reagents and conditions that can be adapted.

| Substrate Type | Acylating Agent | Conditions | Product Type | Yield | Reference |

| Triazinone | Carboxylic Acid / Condensing Agent | Base, Organic Solvent | O-Acyloxytriazinone | Intermediate | nih.gov |

| O-Acyloxytriazinone | Heat or Catalyst | O-N Rearrangement | N-Acyltriazinedione | Good | nih.gov |

| Amine | N-Acyltriazinedione | Organic Solvent, No Base | Amide | Good | nih.gov |

| N-Heterocycles | Carboxylic Acids / DMAPO/Boc₂O | One-pot | N-Acyl Heterocycle | High | researchgate.net |

Derivatives of 1,3,5-triazine are widely employed as efficient coupling reagents in amidation and peptide synthesis. researchgate.net Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are well-established for their ability to activate carboxylic acids, facilitating the formation of amide bonds with minimal racemization. bachem.com

The mechanism involves the formation of a highly reactive triazinyl-activated ester from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the desired amide and releasing the triazine moiety as a stable byproduct (e.g., 2-hydroxy-4,6-dimethoxy-1,3,5-triazine). bachem.comnih.gov The reactivity of these coupling reagents can be superior to other methods, especially for sterically hindered substrates. nih.gov

While this compound itself is not a direct coupling reagent, its chlorinated precursor, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, can be synthesized and utilized in a similar fashion. The electron-donating dimethylamino groups influence the reactivity of the C-Cl bond and the stability of the activated ester intermediate compared to methoxy-substituted analogs like CDMT. Furthermore, specialized triazine derivatives have been developed for unique applications, such as vinyl-triazines for site-selective peptide functionalization via conjugate addition followed by an inverse electron-demand Diels–Alder (IEDDA) reaction. cam.ac.uk Another strategy involves using 5-substituted 1,2,3-triazines for cysteine-specific bioconjugation, enabling peptide cyclization, dimerization, and labeling. nih.gov

Expanding the structural diversity of the this compound core can be achieved by introducing various heterocyclic and aryl substituents. The primary synthetic route to substituted 1,3,5-triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netmdpi.com

To synthesize analogs of the target compound bearing an aryl or heterocyclic group, a typical strategy would involve:

Reaction of cyanuric chloride with two equivalents of dimethylamine (B145610).

Reaction of the resulting 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with an aryl or heterocyclic nucleophile (e.g., an alcohol, amine, or thiol).

Hydrolysis of the third substituent if it is a leaving group (like chloride) to install the 2-oxo functionality, or direct use of a protected hydroxyl group as the nucleophile.

Direct C-H arylation methods, often catalyzed by palladium, have also emerged as powerful tools for forming C-C bonds on heterocyclic cores, offering an alternative to traditional nucleophilic substitution. researchgate.net These reactions allow for the regioselective introduction of aryl groups onto the triazine ring itself, although this is less common for the electron-deficient 1,3,5-triazine system compared to other heterocycles. The synthesis of fused heterocyclic systems, such as imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govmdpi.comtriazines, demonstrates the potential for complex scaffolds built upon the triazine core through intramolecular cyclization and rearrangement reactions. beilstein-journals.org

Glycosylation, the attachment of carbohydrate moieties, is a key strategy for modifying the properties of heterocyclic compounds, often enhancing solubility and biological interactions. nih.gov The N1-H position of the this compound ring, being part of a lactam-like system, is a prime site for N-glycosylation.

Methods for N-glycosylation of heterocycles typically involve the reaction of the heterocycle with an activated glycosyl donor. nih.gov Modern approaches have expanded to include copper metallaphotoredox catalysis, which enables the dehydroxylative radical N-glycosylation using stable and readily available 1-hydroxy carbohydrates. nih.gov This method offers a straightforward route to N-glycosylated heterocycles under mild conditions. The β-lactam motif, which shares structural similarities with the triazinone core, has been successfully glycosylated, indicating the feasibility of this reaction on the target compound. nih.govheteroletters.org The choice of glycosyl donor, catalyst, and reaction conditions can control the stereoselectivity of the newly formed glycosidic bond.

| Glycosylation Method | Glycosyl Donor | Catalyst/Conditions | Key Features | Reference |

| Metallaphotoredox Catalysis | 1-Hydroxy Carbohydrates | Copper/Photocatalyst | Dehydroxylative, radical-based, tolerates water. | nih.gov |

| Banik's Glycosylation | D-glucal | Iodine or Bismuth Nitrate | Related to Ferrier rearrangement, applied to β-lactams. | heteroletters.org |

| NHC Catalysis | 2-Nitrogalactals | N-Heterocyclic Carbene (NHC) | Stereoselective synthesis of 2,3-unsaturated glycosides. | researchgate.net |

| Indium-induced | Bromosugar | Indium Metal | Stereospecific preparation of O-glycosides with β-lactam alcohols. | heteroletters.org |

Isotopic Labeling for Mechanistic and Tracing Studies of this compound

Isotopic labeling is an indispensable tool in analytical chemistry, mechanistic studies, and metabolic research. Introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure allows for precise tracking and quantification by mass spectrometry and analysis by NMR spectroscopy. nih.gov

¹³C and ¹⁵N Labeling: The synthesis of ¹³C- and ¹⁵N-labeled triazines often involves starting with isotopically enriched precursors. For instance, the synthesis of ¹³C₃-simazine, a triazine herbicide, was achieved starting from ¹³C-labeled urea. mdpi.com A similar strategy could be employed for this compound by using ¹³C- or ¹⁵N-labeled cyanuric chloride or dimethylamine during the synthesis. Methods have been developed for the selective incorporation of ¹⁵N into either the azole or azine fragments of fused azolo-1,2,4-triazine systems, typically using labeled nitrous acid (K¹⁵NO₂) or labeled aminoguanidine. arkat-usa.orgresearchgate.net These approaches demonstrate the feasibility of selectively placing ¹⁵N atoms within the triazine core or its substituents.

Deuterium (²H) Labeling: Deuterium labeling can be achieved through various methods. youtube.com For molecules with amine functionalities, photoredox-mediated hydrogen atom transfer (HAT) protocols can efficiently install deuterium at α-amino C-H bonds using D₂O as the isotope source. princeton.edu Another strategy involves catalyst systems like B(C₆F₅)₃ and an N-alkylamine to promote the deuteration of β-amino C-H bonds using acetone-d₆. nih.gov These methods could potentially be used to label the methyl groups of the dimethylamino substituents on the triazinone ring. Such labeled analogs are invaluable as internal standards for quantitative analysis in environmental and biological samples. shimadzu.com

Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogs

Structure-reactivity relationships (SRR) and structure-property relationships (SPR) are fundamental to understanding how chemical modifications to a core structure influence its behavior. For this compound, these studies involve systematically altering substituents and evaluating the impact on chemical reactivity, physical properties, and biological activity.

The electronic nature of the 1,3,5-triazine ring is a key determinant of its reactivity. It is an aromatic but electron-deficient system. The substituents at the 2, 4, and 6 positions significantly modulate this electronic character.

Dimethylamino Groups (-N(CH₃)₂): These are strong electron-donating groups (EDGs) through resonance. They increase the electron density of the triazine ring, which can affect its susceptibility to nucleophilic attack and its basicity.

Oxo Group (=O): The carbonyl group at C2 is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the electron density of the ring. It also introduces the possibility of lactam-lactim tautomerism.

The interplay between the strong EDGs at C4 and C6 and the EWG at C2 creates a complex electronic environment. Structure-activity relationship (SAR) studies on related triazine derivatives have provided valuable insights. For instance, in a series of triazine-based enzyme inhibitors, reversing an amide linkage and incorporating aminotriazine (B8590112) moieties led to significant improvements in potency and selectivity. nih.gov Other studies have highlighted the importance of specific aryl substituents for antimicrobial or anticancer activity, demonstrating that small changes to peripheral groups can lead to dramatic shifts in biological function. scilit.commdpi.comnih.gov

The reactivity of the triazinone in acylation reactions is also a subject of SRR studies. The rate of aminolysis of activated esters, such as N-succinimidyl benzoates, shows a clear dependence on the electronic nature of the substituents on the benzoyl group, with electron-withdrawing groups accelerating the reaction. mst.edu A similar relationship would be expected for the reactivity of N-acyl derivatives of this compound when used as acylating agents.

The following table summarizes expected trends based on general chemical principles and findings from related triazine series.

| Modification to Parent Compound | Expected Effect on Reactivity | Expected Effect on Properties | Rationale |

| Replacement of -N(CH₃)₂ with less donating alkylamino groups | Increased susceptibility of the ring to nucleophilic attack. | Decreased basicity. | Reduced electron donation to the triazine ring. |

| Replacement of -N(CH₃)₂ with electron-withdrawing groups | Greatly increased susceptibility to nucleophilic attack. | Increased acidity of N1-H proton. | Strong deactivation of the ring system. |

| Alkylation/Acylation at N1 position | Blocks lactam-lactim tautomerism; modifies reactivity of the oxo group. | Increased lipophilicity; loss of H-bond donor capability. | Covalent modification of the ring nitrogen. |

| Introduction of aryl/heterocyclic groups at C2 (as ether/thioether) | Modifies the electronic nature of the ring based on the substituent. | Alters solubility, steric profile, and potential for π-stacking interactions. | Introduction of new functional groups with distinct electronic and steric properties. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of the proton and carbon framework of 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one.

¹H NMR and ¹³C NMR Techniques

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The protons of the four methyl groups attached to the exocyclic nitrogen atoms would likely appear as a single, sharp resonance due to free rotation around the C-N bonds at room temperature. The N-H proton of the triazine ring would appear as a broader singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Three distinct signals are anticipated: one for the methyl carbons, and two for the triazine ring carbons (C=O and C-N(CH₃)₂). The chemical shifts of the ring carbons confirm the presence of the triazine core and its substitution pattern.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 3.1 | -N(CH₃)₂ |

| ~ 8.0 - 9.0 (broad) | -NH- |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 35 | -N(C H₃)₂ |

| ~ 155 | C =O |

| ~ 165 | C -N(CH₃)₂ |

Note: The data in the tables are predicted values based on the general chemical shifts for similar functional groups. Actual experimental data is not widely available in published literature.

Two-Dimensional (2D) NMR Correlation Spectroscopy

To confirm assignments and probe connectivity, 2D NMR experiments are invaluable. epa.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the absence of proton-proton coupling, as the methyl groups and the NH proton are structurally isolated from each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a clear correlation between the proton signal of the dimethylamino groups and the corresponding methyl carbon signal, definitively linking them.

Dynamic NMR for Conformational Mobility and Rotational Barriers

The rotation around the C-N bonds connecting the dimethylamino groups to the triazine ring can be restricted, potentially leading to the observation of distinct conformers at low temperatures. bldpharm.com Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can provide insight into these conformational dynamics. chiralen.com

At sufficiently low temperatures, the rotation around the C-N bond may become slow on the NMR timescale, causing the single peak for the four methyl groups to split into two separate signals. By analyzing the changes in the line shape of these signals as the temperature is increased (a process known as coalescence), the energy barrier (ΔG‡) for this rotational process can be calculated. This provides valuable quantitative data on the molecule's conformational flexibility. bldpharm.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, the molecular formula is C₇H₁₃N₅O, corresponding to a molecular weight of approximately 183.21 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would provide further structural information, likely involving the loss of methyl groups or parts of the dimethylamino substituents.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The exact mass of C₇H₁₃N₅O is 183.1120. An HRMS measurement confirming this exact mass to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental composition.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₇H₁₃N₅O |

| Molecular Weight | 183.21 g/mol |

| Monoisotopic (Exact) Mass | 183.1120 Da |

| Expected M⁺ Peak (m/z) | 183 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be dominated by several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the ketone group would be expected in the region of 1665–1695 cm⁻¹. The N-H stretching vibration of the ring amine would appear as a broader band around 3200-3400 cm⁻¹. Other significant peaks would include C-H stretching from the methyl groups (~2900-3000 cm⁻¹) and various C-N and C=N stretching vibrations characteristic of the triazine ring in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The symmetric vibrations of the triazine ring are often more intense in the Raman spectrum, providing further confirmation of the heterocyclic core.

| Key IR Absorption Bands (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~ 3200-3400 | N-H Stretch |

| ~ 2900-3000 | C-H Stretch (methyl) |

| ~ 1680 | C=O Stretch |

| ~ 1550-1600 | Triazine Ring Vibrations (C=N) |

| ~ 1350-1450 | C-N Stretch |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. This technique would allow for the exact measurement of bond lengths, bond angles, and intermolecular interactions.

| Crystallographic Data (Hypothetical) | |

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Defines the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise molecular geometry |

| Torsion Angles | Conformational details of substituents |

| Hydrogen Bonding Network | Intermolecular interactions in the solid state |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the s-triazine ring, which acts as the core chromophore, and the auxochromic dimethylamino and carbonyl groups. The interaction between the lone pair electrons on the nitrogen atoms of the amino groups and the π-electron system of the triazine ring governs the spectral characteristics.

The electronic spectrum of amino-substituted s-triazines typically displays strong absorption bands in the near-ultraviolet region. researchgate.net These absorptions are attributed to π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the triazine ring. The presence of electron-donating amino groups tends to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted s-triazine. researchgate.net

Additionally, n → π* transitions can occur, involving the promotion of an electron from a non-bonding orbital (specifically, the lone pairs on the ring and exocyclic nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions. Studies on various diamino-1,3,5-triazines have identified absorption bands in the 235-267 nm range, with additional bands at lower wavelengths around 204-205 nm and 223-226 nm. researchgate.net The substitution of electron-releasing groups, such as dimethylamino, on the s-triazine core generally results in a bathochromic shift of the primary absorption bands. mdpi.com

Based on the analysis of related amino-s-triazine compounds, the expected electronic transitions for this compound are summarized in the table below.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore/Electrons Involved | Expected Wavelength Range (λmax) | Relative Intensity |

| π → π | π-electron system of the 1,3,5-triazine (B166579) ring | 220–270 nm | High |

| n → π | Non-bonding electrons (lone pairs) on nitrogen and oxygen atoms | 270–350 nm | Low to Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In its stable, ground state, this compound is a diamagnetic molecule with a closed-shell electron configuration. All its electrons are paired, and therefore, it is EPR-silent and does not produce an EPR spectrum.

However, EPR spectroscopy becomes an indispensable tool for investigating radical species that can be generated from the parent compound through external stimuli such as high-energy radiation (e.g., gamma-rays or X-rays). researchgate.net Research on other amino-substituted s-triazines has demonstrated that irradiation can lead to the formation of stable radical cations or neutral radicals by the loss of an electron or a hydrogen atom. researchgate.netrsc.org

If this compound were to be subjected to such conditions, EPR spectroscopy could provide detailed information about the resulting radical's electronic structure. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor provides insight into the radical's electronic environment, while hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹⁴N and ¹H). Analysis of this coupling reveals how the unpaired electron is delocalized across the molecule. For instance, studies on irradiated triazine derivatives have successfully identified radicals formed by the breaking of N-H bonds or the formation of a radical cation centered on the triazine ring. researchgate.netrsc.org

While no specific EPR data for radicals derived from this compound are available, the following table illustrates the type of data that would be obtained and its significance in the structural elucidation of a hypothetical radical species.

Table 2: Illustrative EPR Data for a Hypothetical Radical of this compound

| EPR Parameter | Symbol | Typical Value/Structure | Information Provided |

| g-factor | g | ~2.002 - 2.006 | Helps identify the type of radical (e.g., carbon-centered, nitrogen-centered) and the extent of spin-orbit coupling. |

| Hyperfine Coupling (Nitrogen) | a(¹⁴N) | Multiplet pattern (e.g., triplet for one ¹⁴N, quintet for two equivalent ¹⁴N) | Indicates the interaction of the unpaired electron with the nitrogen nuclei of the triazine ring and dimethylamino groups, mapping spin density. |

| Hyperfine Coupling (Proton) | a(¹H) | Multiplet pattern (e.g., septet for the six equivalent protons of a rotating methyl group) | Reveals the interaction of the unpaired electron with the protons of the dimethylamino groups, confirming the location of the radical center. |

Theoretical and Computational Chemistry of 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one, DFT calculations are instrumental in understanding its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly employed to determine the most stable three-dimensional structure. colab.ws

The analysis typically reveals that the 1,3,5-triazine (B166579) ring is nearly planar due to its aromatic character. The primary conformational flexibility arises from the rotation of the two exocyclic dimethylamino groups. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angles between the dimethylamino groups and the triazine ring. This helps identify the lowest energy conformer and the energy barriers to rotation. These rotational barriers are influenced by steric hindrance between the methyl groups and the rest of the molecule, as well as electronic effects such as conjugation between the nitrogen lone pairs and the triazine ring system. tcu.edu

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| C-N (ring) | ~1.33 - 1.38 Å | |

| C-N (exocyclic) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| N-CH₃ | ~1.45 Å | |

| Bond Angle (°) | N-C-N (ring) | ~126° |

| C-N-C (ring) | ~114° | |

| C-N-C (dimethylamino) | ~118° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

For this compound, the electron-donating dimethylamino groups significantly raise the energy of the HOMO. DFT calculations typically show that the HOMO is localized primarily on the exocyclic amino groups and the triazine ring nitrogens. colab.ws Conversely, the LUMO is generally distributed across the π-system of the electron-deficient triazine ring. nih.gov A smaller HOMO-LUMO gap implies higher chemical reactivity and greater polarizability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.3 eV |

| LUMO Energy | ELUMO | - | ~ -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.25 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.05 eV |

| Electronegativity | χ | -μ | ~ 4.05 eV |

| Electrophilicity Index | ω | μ² / 2η | ~ 3.64 eV |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable support for experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions can aid in the assignment of experimental spectra.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict vibrational frequencies. These frequencies correspond to the peaks in an IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the neglect of anharmonicity and basis set limitations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculations provide the excitation energies and oscillator strengths for transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

| Spectroscopy | Assignment | Predicted Value |

|---|---|---|

| ¹H NMR (ppm) | N-H | ~11.5 ppm |

| N-CH₃ | ~3.2 ppm | |

| ¹³C NMR (ppm) | C=O | ~165 ppm |

| C-N (ring) | ~168 ppm | |

| N-CH₃ | ~36 ppm | |

| IR (cm⁻¹) | N-H stretch | ~3400 cm⁻¹ |

| C-H stretch (methyl) | ~2950 cm⁻¹ | |

| C=O stretch | ~1690 cm⁻¹ | |

| UV-Vis (nm) | π → π* transition | ~230-260 nm |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of compounds with their physical properties or biological activities. jocpr.comekb.eg For a series of triazine derivatives including this compound, QSPR models can be developed to predict properties such as solubility, melting point, or toxicity. researchgate.net

The process involves calculating a set of numerical descriptors for each molecule in a dataset. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), or they can represent steric, electronic, or topological features. jocpr.comnih.gov A mathematical model, often using multilinear regression or machine learning algorithms, is then constructed to relate these descriptors to the property of interest. A robust QSPR model can be used to predict the properties of new, unsynthesized triazine derivatives, thereby guiding the design of compounds with optimized characteristics. ekb.egasianpubs.org

Intermolecular Interactions and Ligand-Binding Mode Prediction (General Chemical Interactions)

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and its ability to bind to target molecules. The molecule possesses several key features for non-covalent interactions:

Hydrogen Bond Donors: The N-H group on the triazine ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the ring nitrogen atoms are effective hydrogen bond acceptors. chim.it

Hydrophobic Interactions: The four methyl groups of the dimethylamino substituents provide hydrophobic character, allowing for favorable interactions with nonpolar regions of other molecules. nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions Involving 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Enzyme Inhibition Mechanism Research

The inhibitory potential of 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one and its structural analogs has been explored against several key enzymes, revealing specific mechanisms of action.

A significant body of research has identified 4,6-substituted-1,3,5-triazin-2(1H)-ones as a novel class of catalytic inhibitors of human DNA topoisomerase IIα (htIIα). nih.govnih.gov This enzyme is a critical target in cancer chemotherapy. nih.gov Unlike topoisomerase poisons such as etoposide, which stabilize the DNA-enzyme cleavage complex leading to DNA strand breaks, these triazinone derivatives act catalytically. nih.govembopress.org

The mechanism of inhibition involves the binding of the triazinone scaffold to the ATP binding site within the ATPase domain of htIIα. nih.gov This was confirmed through experimental techniques such as microscale thermophoresis (MST), which demonstrated direct binding of a representative compound from this class to the htIIα ATPase domain. nih.gov By occupying the ATP binding site, these inhibitors prevent the hydrolysis of ATP, a crucial step in the catalytic cycle of topoisomerase IIα. nih.gov This inhibition of ATP hydrolysis disrupts the enzyme's ability to relax and decatenate DNA without causing the detrimental DNA double-strand breaks associated with topoisomerase poisons. nih.gov Molecular docking and dynamics simulation studies have further provided insights into the molecular recognition process, highlighting the specific interactions between the triazinone core and the amino acid residues of the ATP-binding pocket. nih.gov

| Assay | Observation | Conclusion |

| Decatenation Assay | Inhibition of htIIα-mediated decatenation of kinetoplast DNA. nih.gov | The compound interferes with the catalytic activity of the enzyme. |

| Cleavage Assay | No stabilization of the DNA-enzyme cleavage complex; antagonism of the poison effect of etoposide. nih.gov | The compound is a catalytic inhibitor, not a topoisomerase poison. |

| ATP Hydrolysis Assay | Effective inhibition of htIIα-mediated ATP hydrolysis. nih.gov | The compound targets the ATPase activity of the enzyme. |

| Microscale Thermophoresis (MST) | Direct binding to the htIIα ATPase domain. nih.gov | Confirms the binding site of the inhibitor on the enzyme. |

This table summarizes the key experimental findings that elucidate the mechanism of 4,6-substituted-1,3,5-triazin-2(1H)-ones as catalytic inhibitors of human DNA topoisomerase IIα.

While direct studies on this compound as a kinase inhibitor are not extensively documented, the broader class of 1,3,5-triazine (B166579) derivatives has been widely investigated for its potent inhibitory effects on various kinase pathways, particularly the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.govnih.govacs.orgencyclopedia.pubdiscovery.csiro.au

Several studies have demonstrated that substituted s-triazines can act as dual inhibitors of PI3Kα and mTOR. nih.govencyclopedia.pub The mechanism of action for these compounds generally involves competitive binding to the ATP-binding pocket of the kinase domain. The triazine scaffold serves as a core structural motif from which various substituents can be appended to optimize binding affinity and selectivity for different kinase isoforms. nih.govacs.org For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives have shown potent inhibition of PI3Kα and mTOR, leading to the suppression of AKT phosphorylation and induction of apoptosis in cancer cell lines. nih.gov Similarly, other triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govacs.org

Molecular docking studies of various triazine derivatives have illustrated their ability to form key hydrogen bonds and hydrophobic interactions within the active sites of these kinases, mimicking the binding of the natural substrate, ATP. nih.gov The specific substitutions on the triazine ring are crucial in determining the potency and selectivity of inhibition.

Interaction with Cellular Processes at a Molecular Level

The interaction of this compound and its analogs with cellular processes is primarily a consequence of their enzyme inhibitory activities.

As catalytic inhibitors of topoisomerase IIα, these compounds interfere with DNA replication and chromosome segregation during mitosis. nih.govnih.gov By inhibiting the decatenation activity of topoisomerase IIα, they prevent the proper separation of daughter chromosomes, which can lead to cell cycle arrest, typically in the G2/M phase. nih.gov A key distinction from topoisomerase poisons is that this class of inhibitors does not induce significant DNA double-strand breaks. nih.gov This difference in mechanism suggests a potentially more favorable safety profile, as the genotoxicity associated with DNA damage is minimized. nih.govfrontiersin.org The cellular response to catalytic topoisomerase II inhibition involves the activation of cell cycle checkpoints that monitor the topological state of DNA. nih.gov

Should this compound exhibit inhibitory activity against kinase pathways like PI3K/mTOR, its interaction with cellular processes would be multifaceted. Inhibition of the PI3K/mTOR pathway is known to affect a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. discovery.csiro.au At the molecular level, this would involve the downregulation of downstream signaling molecules such as Akt and S6 kinase, leading to the inhibition of protein synthesis and cell cycle progression, and potentially inducing apoptosis. nih.govacs.org

Ligand Potential in Coordination Chemistry

The this compound molecule possesses several potential coordination sites, making it an interesting ligand in coordination chemistry. The 1,3,5-triazine ring contains three nitrogen atoms, which are potential Lewis basic sites for coordination with metal ions. acs.org Additionally, the exocyclic dimethylamino groups can influence the electronic properties of the triazine ring and may also participate in coordination. rsc.org The carbonyl oxygen atom at the 2-position presents another potential coordination site.

The exocyclic dimethylamino groups are electron-donating, which increases the electron density on the triazine ring and enhances the Lewis basicity of the ring nitrogen atoms. rsc.org This suggests that this compound could act as a monodentate, bidentate, or even a bridging ligand, coordinating to metal centers through its nitrogen and/or oxygen atoms.

The coordination behavior of triazine-based ligands is diverse and depends on the nature of the metal ion and the substituents on the triazine ring. mdpi.comnih.gov For instance, studies on other amino-substituted triazines have shown their ability to form stable complexes with various transition metals. researchgate.net The coordination can occur through one or more of the ring nitrogens, and in some cases, the amino groups can also be involved in chelation. The presence of multiple donor atoms allows for the formation of various coordination geometries and potentially polymeric structures. mdpi.com The specific coordination mode of this compound with different metal ions would require detailed structural characterization using techniques such as X-ray crystallography and various spectroscopic methods. nih.govnih.gov

| Potential Coordination Sites | Structural Features | Expected Coordination Behavior |

| Triazine Ring Nitrogens (N1, N3, N5) | Lewis basic sites with available lone pairs of electrons. | Can act as monodentate or bridging ligands. |

| Exocyclic Dimethylamino Nitrogens | Electron-donating groups that can influence the basicity of the ring nitrogens. | May participate in chelation, forming stable ring structures with metal ions. |

| Carbonyl Oxygen (at C2) | A potential Lewis basic site. | Could be involved in coordination, particularly with hard metal ions. |

This table outlines the potential coordination sites of this compound and their expected behavior as a ligand in coordination chemistry.

Environmental Chemistry and Degradation Studies of 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One

Photochemical Degradation Pathways

Direct photolysis, or degradation by natural sunlight, is not a significant pathway for the breakdown of the parent compound, hexazinone (B1673222), and by extension, its triazine metabolites in distilled water. invasive.org Studies have shown that hexazinone is resistant to photodegradation, exhibiting slow degradation of approximately 10% over five weeks when exposed to artificial sunlight. invasive.org However, the process can be accelerated in natural river water, which may contain photosensitizing substances. invasive.org

The primary photochemical degradation occurs through indirect mechanisms, particularly advanced oxidation processes (AOPs). The UV/H₂O₂ process has been shown to be highly effective in degrading hexazinone. researchgate.netnih.gov In this process, UV radiation facilitates the photolysis of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). nih.govscielo.br These radicals are the dominant species responsible for the breakdown of the triazine ring structure. researchgate.netnih.gov

Research indicates that while photolysis alone results in minimal degradation (less than 20%), the combination of UVC radiation and H₂O₂ can achieve over 98% degradation of hexazinone. researchgate.netdigitellinc.com The degradation follows pseudo-first-order kinetics, and its rate increases with higher H₂O₂ dosage and UV fluence. researchgate.netnih.gov The degradation pathways for triazine herbicides in such systems typically involve processes like dealkylation and hydroxylation of the side chains, eventually leading to the cleavage of the triazine ring. csbsju.edu

| Process | Conditions | Degradation Efficiency | Kinetic Model | Reference |

|---|---|---|---|---|

| Direct Photolysis (UVC) | 9 J cm⁻² UV dose | 17% | N/A | digitellinc.com |

| H₂O₂ Oxidation Alone | 0.5 mM H₂O₂, 30 min | 10% | N/A | digitellinc.com |

| UV/H₂O₂ | 3 J cm⁻² UVC dose, 0.5 mM H₂O₂, pH 7 | >98% | Pseudo-first-order | researchgate.netdigitellinc.com |

| Visible Light/H₂O₂ | - | No degradation | N/A | nih.gov |

Biodegradation and Biotransformation Mechanisms in Environmental Systems

Microbial degradation is the principal mechanism for the dissipation of hexazinone and its metabolites, including 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one, in soil and aquatic environments. invasive.org The process is primarily carried out by soil microorganisms under aerobic conditions. invasive.org In anaerobic settings, degradation is significantly slower. invasive.org

The biotransformation of hexazinone involves several key metabolic pathways, identified through studies on its breakdown in plants and by microorganisms. nih.gov The major routes are:

Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring. This leads to the formation of Metabolite A [3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione] and Metabolite C [3-(4-hydroxycyclohexyl)-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione]. cambridge.orgcambridge.org

Demethylation: The removal of methyl groups from the dimethylamino moiety. The removal of one methyl group from the parent hexazinone results in the formation of this compound (Metabolite B). cambridge.orgcambridge.org Further demethylation and hydroxylation reactions can occur, leading to other metabolites like C, D, and E. cambridge.orgusda.gov

Metabolite B is considered to have only about 1% of the herbicidal activity of the parent compound. cambridge.orginvasive.org The ultimate biodegradation of s-triazine herbicides by microbial consortia can lead to the complete mineralization of the triazine ring into ammonia (B1221849) and carbon dioxide, with cyanuric acid often being a key intermediate. mdpi.com Various bacterial species, such as Arthrobacter and Pseudomonas, have been identified as being crucial in the degradation of triazine herbicides. mdpi.com

Environmental Fate and Transport Mechanisms in Soil and Water

The environmental fate and transport of this compound are intrinsically linked to the properties of its parent compound, hexazinone. Hexazinone is characterized by high water solubility (33,000 mg/L) and a low potential for adsorption to soil particles, indicated by its low organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 38 to 77 mL/g. regulations.govnih.gov

These properties result in high mobility in soil, creating a potential for leaching into groundwater and transport via surface runoff into aquatic systems. wikipedia.orginvasive.org The persistence of hexazinone in soil varies depending on environmental conditions, with reported half-lives ranging from one month in sandy loam to over a year in some cases. invasive.orgusda.gov An average soil half-life is often cited as 90 days. invasive.org

The transport of hexazinone and its metabolites is influenced by soil type, organic matter content, and rainfall. usda.govnih.gov Studies using soil columns have shown that 2-11% of applied hexazinone can be recovered in leachate after significant rainfall, with mobility being greater in soils with coarser textures and lower organic carbon content. nih.gov Metabolites B and D are among the most frequently observed metabolites in soil litter following hexazinone application. usda.gov Because of its persistence and mobility, hexazinone can be detected in runoff for up to six months after application. invasive.org

| Property | Value | Implication | Reference |

|---|---|---|---|

| Water Solubility | 33,000 mg/L | High potential for runoff and leaching | nih.gov |

| Soil Half-Life | 30 to 365 days (average 90 days) | Moderately persistent in soil | invasive.orgusda.gov |

| Koc (Organic Carbon Partition Coefficient) | 38 - 77 mL/g | Low adsorption to soil, high mobility | regulations.gov |

| Photodegradation Half-Life (Aqueous) | ~4-5 weeks in river water | Slow degradation by sunlight alone | usda.gov |

Research into Advanced Remediation Strategies

Due to the persistence and mobility of hexazinone and its metabolites, research has focused on developing effective remediation strategies for contaminated water and soil. Advanced Oxidation Processes (AOPs) are among the most promising technologies. scielo.brmdpi.com

UV/H₂O₂: As discussed in the photochemical section, this process effectively degrades hexazinone by generating hydroxyl radicals. It has demonstrated high removal efficiency, achieving over 96% reduction in total organic carbon under optimal conditions. scielo.br

Fenton and Fenton-like Processes: These methods use Fenton's reagent (iron salts and hydrogen peroxide) to produce hydroxyl radicals, which are powerful oxidizing agents capable of degrading recalcitrant organic compounds like triazine herbicides. mdpi.commdpi.com

Ozonation (O₃) and UV/O₃: Ozone is a strong oxidant, and its effectiveness can be enhanced when combined with UV light, which also leads to the formation of hydroxyl radicals. mdpi.com Hybrid AOPs, such as combining ozonation with the Fenton process, can accelerate degradation. mdpi.com

Adsorption: The use of adsorbents like granular activated carbon (GAC) has proven effective for removing hexazinone from water. researchgate.netnih.gov Studies using coconut shell-based GAC achieved approximately 90% adsorption. digitellinc.com The mechanism is believed to involve π-π electron donor-acceptor interactions between the triazine ring and the functional groups on the carbon surface, a process defined as chemisorption. nih.gov

These advanced remediation techniques offer powerful tools for treating water contaminated with this compound and its parent compound, addressing the environmental challenges posed by their persistence and mobility. mdpi.com

Emerging Research Avenues and Future Directions in 4,6 Bis Dimethylamino 1,3,5 Triazin 2 1h One Chemistry

Development of Novel Synthetic Tools and Reagents for Triazinone Derivatives

The synthesis of triazinone derivatives is evolving beyond traditional methods, with a strong emphasis on efficiency, selectivity, and sustainability. A significant trend is the adoption of green chemistry principles to minimize environmental impact. mdpi.comdoaj.org Novel synthetic strategies are being developed that offer considerable advantages over conventional techniques, which often require harsh conditions and long reaction times. doaj.orgjmaterenvironsci.com

Recent advancements include the use of microwave irradiation and ultrasound-assisted methods. mdpi.comjmaterenvironsci.com These energy-efficient techniques can dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.comjmaterenvironsci.com For instance, a sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives has been developed that uses water as a solvent and is considered significantly "greener" than classical methods. doaj.org Another innovative approach involves exploiting reactive intermediates like diazadienes and N-isocyanates, derived from α-bromohydrazones, to construct the 1,2,4-triazinone core in a cascade reaction at room temperature. acs.org

The development of new reagents and catalysts is also crucial. Phase-transfer catalysts have been shown to significantly improve the efficiency of microwave-assisted syntheses of 1,3,5-triazine derivatives. mdpi.com Researchers are also exploring the use of silica-supported Lewis acids and solvent-free methodologies to create cleaner and more economical synthetic routes. chim.it

Table 1: Comparison of Synthetic Methods for Triazinone Derivatives

| Method | Conditions | Reaction Time | Yield | Key Advantages |